molecular formula C11H13ClFNO2 B13107208 tert-Butyl 2-amino-4-chloro-6-fluorobenzoate

tert-Butyl 2-amino-4-chloro-6-fluorobenzoate

Cat. No.: B13107208
M. Wt: 245.68 g/mol
InChI Key: FDDCRISRYJBENN-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-4-chloro-6-fluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of tert-butyl, amino, chloro, and fluoro substituents on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-4-chloro-6-fluorobenzoate typically involves the esterification of 2-amino-4-chloro-6-fluorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group in tert-Butyl 2-amino-4-chloro-6-fluorobenzoate can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The chloro and fluoro substituents can be reduced under specific conditions to yield dehalogenated products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Nitro or nitroso benzoates.

    Reduction: Dehalogenated benzoates.

Scientific Research Applications

Chemistry: tert-Butyl 2-amino-4-chloro-6-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated benzoates on cellular processes. It helps in understanding the role of halogen substituents in modulating biological activity.

Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes or receptors involved in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-4-chloro-6-fluorobenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of halogen substituents enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • tert-Butyl 2-amino-4-chlorobenzoate
  • tert-Butyl 2-amino-6-fluorobenzoate
  • tert-Butyl 2-amino-4-fluorobenzoate

Comparison: tert-Butyl 2-amino-4-chloro-6-fluorobenzoate is unique due to the presence of both chloro and fluoro substituents on the benzoate ring This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

tert-butyl 2-amino-4-chloro-6-fluorobenzoate

InChI

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,14H2,1-3H3

InChI Key

FDDCRISRYJBENN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1F)Cl)N

Origin of Product

United States

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